4-iodo-N-propylbenzenesulfonamide
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Overview
Description
4-iodo-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12INO2S and its molecular weight is 325.16. The purity is usually 95%.
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Scientific Research Applications
Oxidation Catalysts
Research has shown that sulfonamide-substituted iron phthalocyanines, which may involve compounds similar to 4-iodo-N-propylbenzenesulfonamide, have been designed with parameters crucial for potential oxidation catalysts, including solubility and stability. These compounds exhibit remarkable stability under oxidative conditions and have been used in the oxidation of olefins, showing the utility of sulfonamide compounds in catalytic processes (Işci et al., 2014).
Antimycobacterial Agents
Another study introduced sulfonamides as thiol-activated sources of sulfur dioxide (SO2), demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This research highlights the potential of sulfonamide compounds in developing new treatments for tuberculosis, with specific compounds exhibiting higher potency than existing clinical agents (Malwal et al., 2012).
Anticancer Drug Candidates
New dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways. These compounds were also tested for their carbonic anhydrase inhibitory effects, demonstrating significant potential as anticancer drug candidates (Gul et al., 2018).
Inhibitors of Carbonic Anhydrase
Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isozymes, crucial for various physiological functions. These inhibitors have applications in treating conditions like glaucoma, showing the broad therapeutic potential of sulfonamide derivatives (Casini et al., 2000).
Chemical Synthesis and Material Science
Sulfonamides have been utilized in the synthesis of new compounds and materials, demonstrating their versatility in chemical synthesis. For example, novel platinum(II) dithiocarbimato complexes have been synthesized from 4-iodobenzenesulfonamide, showcasing the role of sulfonamides in developing new materials with potential applications in catalysis and electronics (Amim et al., 2008).
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate synthesis and fluid balance in the body, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes involved in the synthesis of folic acid, a vital component for bacterial growth . They achieve this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By competitively inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is likely to cause bacterial death by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication .
Properties
IUPAC Name |
4-iodo-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDARINJYFOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.